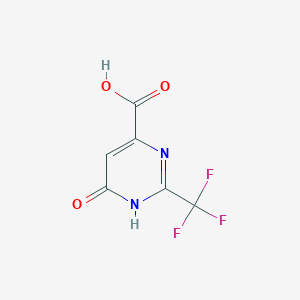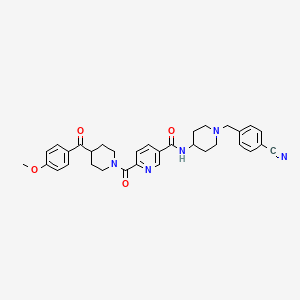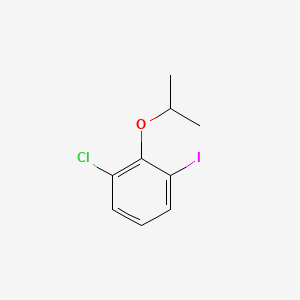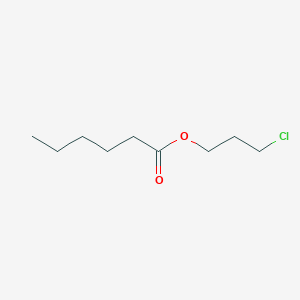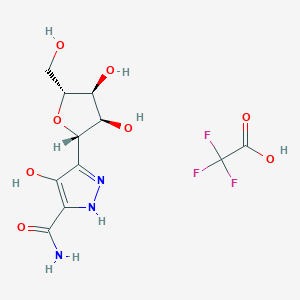
beta-Pyrazofurin Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Pyrazofurin Trifluoroacetic Acid Salt: is a biochemical compound with the molecular formula C11H14F3N3O8 and a molecular weight of 373.24 g/mol . It is a derivative of pyrazofurin, a C-nucleoside antibiotic known for its antiviral and antitumor properties . This compound is primarily used in proteomics research and is soluble in DMSO and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Pyrazofurin Trifluoroacetic Acid Salt involves the reaction of pyrazofurin with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in a solid state .
Chemical Reactions Analysis
Types of Reactions: Beta-Pyrazofurin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazofurin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Beta-Pyrazofurin Trifluoroacetic Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of beta-Pyrazofurin Trifluoroacetic Acid Salt involves the inhibition of specific enzymes and molecular pathways. The compound targets ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, this compound disrupts the production of deoxyribonucleotides, thereby inhibiting viral replication and tumor cell growth .
Comparison with Similar Compounds
Pyrazofurin: The parent compound, known for its antiviral and antitumor activities.
Beta-Pyrazomycin: Another derivative with similar biochemical properties.
Comparison: Beta-Pyrazofurin Trifluoroacetic Acid Salt is unique due to the presence of the trifluoroacetic acid group, which enhances its solubility and stability compared to other derivatives. This makes it particularly useful in biochemical research and industrial applications .
Properties
Molecular Formula |
C11H14F3N3O8 |
|---|---|
Molecular Weight |
373.24 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H13N3O6.C2HF3O2/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8;3-2(4,5)1(6)7/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12);(H,6,7)/t2-,5-,7-,8+;/m1./s1 |
InChI Key |
KPWAVLUAUDDVAZ-IENIAZJESA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)
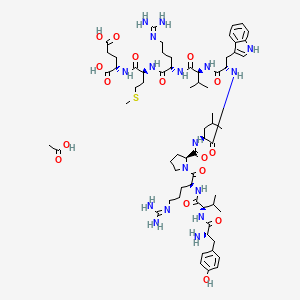

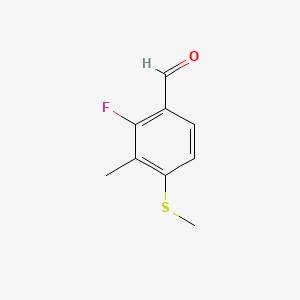

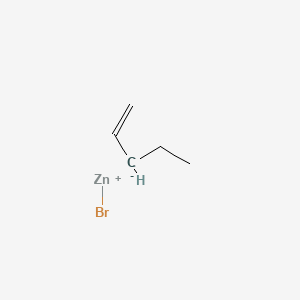
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
